N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide
Description
N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide is a heterocyclic organic compound featuring a benzimidazole core substituted with a morpholine-methyl group at position 2, a propyl chain at position 1, and a 3-nitrobenzamide moiety at position 4. The benzimidazole scaffold is known for its pharmacological relevance, while the morpholine ring enhances solubility and bioavailability. The nitro group at the benzamide position may contribute to electronic effects and bioactivity, such as antimicrobial or kinase inhibition properties. Structural characterization of this compound would likely employ crystallographic methods (e.g., SHELX programs for refinement) and spectroscopic techniques (NMR, IR) .
Properties
CAS No. |
952946-57-5 |
|---|---|
Molecular Formula |
C22H25N5O4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H25N5O4/c1-2-8-26-20-7-6-17(23-22(28)16-4-3-5-18(13-16)27(29)30)14-19(20)24-21(26)15-25-9-11-31-12-10-25/h3-7,13-14H,2,8-12,15H2,1H3,(H,23,28) |
InChI Key |
KDXYFQTWNYLIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=C1CN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and dimethylformamide (DMF), and catalysts such as formaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization from absolute ethanol, to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the benzimidazole and nitrobenzamide groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents such as ethanol and DMF. Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anti-tumor effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition can lead to the suppression of disease-related pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogous derivatives:
Unique Advantages of the Target Compound
The combination of benzimidazole (rigid planar structure), morpholine (solubility-enhancing), and nitrobenzamide (electron-deficient aromatic system) distinguishes this compound from analogs. For example:
- Compared to oxadiazole-pyrrole hybrids (), the benzimidazole core provides a larger surface area for DNA intercalation or enzyme inhibition.
- Unlike sulfonamide-containing analogs (), the nitro group may facilitate nitroreductase-activated prodrug mechanisms .
Research Implications
- Antimicrobial Therapy : Nitro groups are linked to activity against anaerobic bacteria and protozoa .
- Kinase Inhibition: Benzimidazoles are known ATP-competitive inhibitors, with morpholine improving pharmacokinetics . Further studies should explore crystallographic data (via SHELX refinement ) to elucidate binding modes and structure-activity relationships.
Biological Activity
N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide is a synthetic compound that combines a benzimidazole core with a morpholine moiety and a nitrobenzamide group. This structural configuration suggests potential biological activities, particularly in medicinal chemistry. The compound has been investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical formula for this compound is . Its IUPAC name reflects its complex structure, which includes a nitro group and a morpholine ring, both of which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 368.43 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)N=C1CN4CCOCC4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may bind to cellular macromolecules such as DNA and proteins, leading to cytotoxic effects. This mechanism is common among nitro-containing compounds, which are known for their antimicrobial properties through the generation of free radicals and reactive oxygen species that damage cellular structures .
Antimicrobial Activity
Research indicates that nitro-containing compounds exhibit significant antimicrobial properties. For instance, the mechanism of action often involves the reduction of the nitro group, resulting in toxic intermediates that can bind covalently to DNA, causing cell death . In vitro studies have shown that derivatives similar to this compound possess potent activity against various pathogens, including bacteria and fungi.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated the ability to inhibit inflammatory mediators such as nitric oxide synthase (iNOS), cyclooxygenase (COX)-2, and pro-inflammatory cytokines like IL-1β and TNF-α. The presence of the morpholine ring may enhance solubility and bioavailability, contributing to its effectiveness in reducing inflammation.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic proteins . Preliminary data indicate that this compound may inhibit tumor growth in specific cancer models.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Benzimidazole Derivatives : A study focused on benzimidazole derivatives found that compounds with morpholine substitutions exhibited MIC values as low as 0.25 mg/L against fungal pathogens, indicating strong antifungal activity .
- Nitro Compounds : Research highlighted the diverse biological effects of nitro compounds, noting their efficacy as antimicrobial agents through mechanisms involving DNA damage due to reactive intermediates generated upon reduction .
- In Vivo Studies : In vivo experiments using mouse models have demonstrated significant reductions in fungal loads when treated with similar benzimidazole derivatives at doses of 150 mg/kg, showcasing their potential for therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
